molecular formula C21H14Cl2N2O3S B2472147 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 406200-13-3

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2472147
CAS No.: 406200-13-3
M. Wt: 445.31
InChI Key: WHWOLKDIYFNIDC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms other than carbon, such as nitrogen and sulfur. These rings can have various effects on the molecule’s chemical properties and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups can make a compound soluble in water, while nonpolar groups might make it soluble in organic solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, including thiazoles, pyrroles, and pyrimidines, is a significant area of interest due to their broad range of applications in medicinal chemistry and material science. For instance, Shibuya et al. (1984) explored reactions leading to various heterocycles, which are critical for developing pharmaceuticals and agrochemicals. Similarly, studies by Ustalar and Yılmaz (2017) on microwave-assisted synthesis of thiazolo[3,2-a]pyrimidinones highlight the importance of heterocyclic compounds in designing inhibitors with potential therapeutic applications, particularly in targeting enzymes like acetylcholine esterase.

Photophysical and Electrochemical Properties

Compounds containing pyrrole, thiazole, and benzoyl groups often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in material science, such as the development of luminescent materials or electrochemical sensors. Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with N-heterocyclic carbene ligands, demonstrating the potential of such compounds in creating materials with specific luminescent properties.

Antimicrobial and Anticancer Activities

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its function. Without more information, it’s hard to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on many factors, including its reactivity, toxicity, and potential for causing an allergic reaction. Without specific data, it’s hard to provide detailed safety information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c1-11-2-4-12(5-3-11)18(26)16-17(14-7-6-13(22)10-15(14)23)25(20(28)19(16)27)21-24-8-9-29-21/h2-10,17,26H,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUJURYXPUOPIM-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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